![molecular formula C9H9ClF5N B2817175 (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2248188-22-7](/img/structure/B2817175.png)

(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

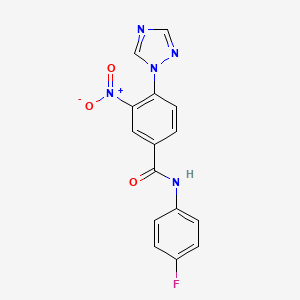

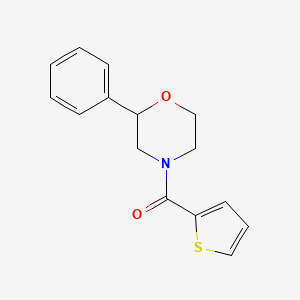

The compound “(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a type of organofluorine compound. It contains a benzene ring substituted with one or more trifluoromethyl groups . The compound is also known as “®-1- [3- (Trifluoromethyl)Phenyl]Ethylamine-Hcl” or "®-1- (3- (Trifluoromethyl)Phenyl)Ethanamine Hydrochloride" .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. In one study, it was synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%). To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .Molecular Structure Analysis

The molecular formula of this compound is C9H10ClF4N . The average mass is 243.629 Da and the monoisotopic mass is 243.043793 Da .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Photolysis in Photoaffinity Probes

Photolysis of diazirines, including those with a trifluoromethylphenyl group, highlights the process's utility and challenges in photoaffinity labeling. The study by Platz et al. (1991) demonstrated that photoproducts consistent with carbene intermediacy could undergo further reactions, suggesting limitations in their use for obtaining primary sequence data in biological systems due to potential reversibility (Platz et al., 1991).

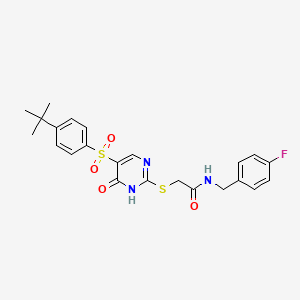

Antimicrobial and Antifungal Activity

The synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides, as detailed by Pejchal et al. (2015), reveal compounds with notable antibacterial and antifungal activities, comparable or slightly better than standard medicinal references (Pejchal et al., 2015).

Inhibition Activity to Acetylcholinesterase and Butyrylcholinesterase

Pejchal et al. (2011) synthesized a series of phenyl ureas showing significant inhibition activity against acetylcholinesterase and butyrylcholinesterase, highlighting potential therapeutic applications (Pejchal et al., 2011).

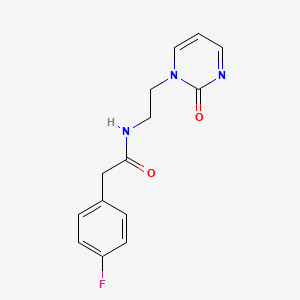

Synthesis of Analgesic Compounds

Takahashi et al. (1983) synthesized optically pure phenethylamines with varying substituents, evaluating their analgesic activity. Some compounds showed potency comparable to (-)-pentazocine hydrochloride, suggesting their utility in pain management (Takahashi et al., 1983).

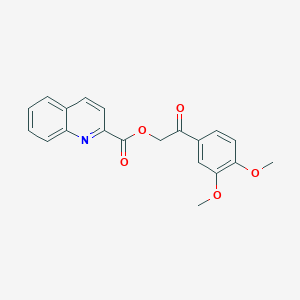

Electrophilic Trifluoromethylthiolation Reagents

Huang et al. (2016) introduced diazo-triflone as an effective electrophilic trifluoromethylthiolation reagent, expanding the toolkit for synthesizing SCF3-containing compounds with potential pharmacological properties (Huang et al., 2016).

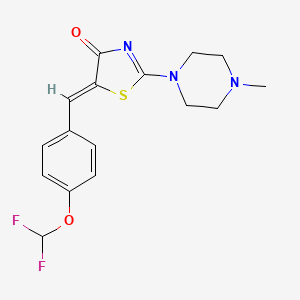

Antifungal Triazoles with Difluoro(heteroaryl)methyl Moiety

The design and synthesis of triazoles by Eto et al. (2000) offer insights into antifungal drug development, with some compounds exhibiting activities comparable to itraconazole (Eto et al., 2000).

Biocatalytic Synthesis of Chiral Intermediates

Lu et al. (2022) demonstrated the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for selective tetrodotoxin-sensitive blockers, using a bienzyme cascade system. This method provides a scalable approach to producing chiral amines with high enantiomeric excess (Lu et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . Its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This could pave the way for the development of more efficient and environmentally friendly methods for the synthesis of similar compounds in the future.

Properties

IUPAC Name |

(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSGUHSZHHQLIO-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2817092.png)

![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)

![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2817100.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)